molecular formula C13H8ClF2NO B502986 2-chloro-N-(2,5-difluorophenyl)benzamide CAS No. 903302-26-1

2-chloro-N-(2,5-difluorophenyl)benzamide

Cat. No.: B502986
CAS No.: 903302-26-1
M. Wt: 267.66g/mol
InChI Key: URRGACWHNQGAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,5-difluorophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and pharmaceuticals due to their structural versatility and biological activity. This compound, in particular, features a benzamide core substituted with chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-difluorophenyl)benzamide typically involves the condensation reaction of 2-chlorobenzoyl chloride with 2,5-difluoroaniline. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

    Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(2,5-difluorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-difluorophenyl)benzamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,5-difluorophenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms can enhance its stability and binding properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(2,5-difluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(15)5-6-11(12)16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRGACWHNQGAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,5-difluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2,5-difluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2,5-difluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2,5-difluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2,5-difluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2,5-difluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.